(4-fluorophenyl) N-[6-[(4-fluorophenoxy)carbonylamino]hexyl]carbamate
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Overview
Description
(4-fluorophenyl) N-[6-[(4-fluorophenoxy)carbonylamino]hexyl]carbamate is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a fluorophenyl group and a fluorophenoxy group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-fluorophenyl) N-[6-[(4-fluorophenoxy)carbonylamino]hexyl]carbamate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-fluorophenol with hexamethylene diisocyanate to form an intermediate, which is then reacted with 4-fluorophenyl isocyanate to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and optimized reaction conditions ensures the efficient production of this compound with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
(4-fluorophenyl) N-[6-[(4-fluorophenoxy)carbonylamino]hexyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl and fluorophenoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl or phenoxy derivatives.
Scientific Research Applications
(4-fluorophenyl) N-[6-[(4-fluorophenoxy)carbonylamino]hexyl]carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4-fluorophenyl) N-[6-[(4-fluorophenoxy)carbonylamino]hexyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The fluorophenyl and fluorophenoxy groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-fluorophenyl N-(2-chloro-6-methylphenyl)carbamate
- N-(4-fluorophenyl)benzamide
- 4-fluorophenol
Uniqueness
(4-fluorophenyl) N-[6-[(4-fluorophenoxy)carbonylamino]hexyl]carbamate is unique due to its specific combination of fluorophenyl and fluorophenoxy groups, which impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(4-fluorophenyl) N-[6-[(4-fluorophenoxy)carbonylamino]hexyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F2N2O4/c21-15-5-9-17(10-6-15)27-19(25)23-13-3-1-2-4-14-24-20(26)28-18-11-7-16(22)8-12-18/h5-12H,1-4,13-14H2,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOQBKCBNFMWHGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(=O)NCCCCCCNC(=O)OC2=CC=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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